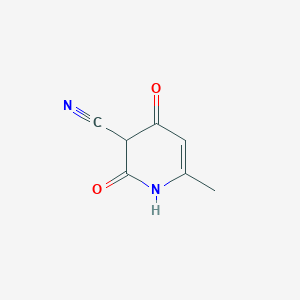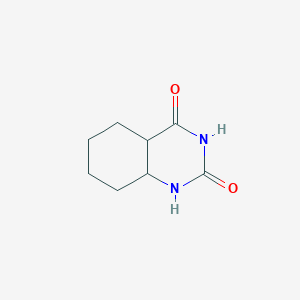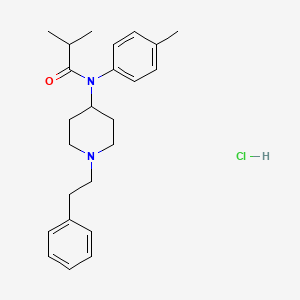![molecular formula C10H15FN2O5 B12359774 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359774.png)
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine is a synthetic nucleoside analog. It is structurally similar to uridine but has modifications at the 2’ position of the ribose sugar, where a fluorine atom and a methyl group are attached. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine typically involves multiple steps, starting from commercially available uridine. The key steps include:
Protection of the hydroxyl groups: on the ribose sugar to prevent unwanted reactions.
Introduction of the fluorine atom: at the 2’ position, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methylation of the 2’ position: , which can be achieved using methyl iodide in the presence of a base.
Deprotection of the hydroxyl groups: to yield the final product.
Industrial Production Methods
Industrial production of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine can undergo various chemical reactions, including:
Substitution reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating agents: Diethylaminosulfur trifluoride (DAST) for introducing fluorine.
Methylating agents: Methyl iodide in the presence of a base for methylation.
Oxidizing agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated and methylated nucleoside analogs, which can be further modified for specific applications.
科学研究应用
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA and RNA synthesis and its potential as a molecular probe.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The mechanism of action of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The fluorine atom and methyl group at the 2’ position can cause steric hindrance, leading to the termination of DNA or RNA chain elongation. This disruption of nucleic acid synthesis is the basis for its antiviral and anticancer activities.
相似化合物的比较
Similar Compounds
2’-Deoxy-2’-fluoro-uridine: Lacks the methyl group at the 2’ position.
2’-Deoxy-2’-methyl-uridine: Lacks the fluorine atom at the 2’ position.
2’-Fluoro-2’-methyl-uridine: Has both modifications but not at the 2’ position.
Uniqueness
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-uridine is unique due to the simultaneous presence of both fluorine and methyl groups at the 2’ position of the ribose sugar. This dual modification enhances its stability and biological activity compared to other similar compounds.
属性
分子式 |
C10H15FN2O5 |
|---|---|
分子量 |
262.23 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h5,7-8,14,16H,2-4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 |
InChI 键 |
GXECGOKMGKRRKP-VPCXQMTMSA-N |
手性 SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)CO)O)F |
规范 SMILES |
CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)





![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B12359757.png)
![(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12359761.png)


